5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling drug-likeness kinase inhibitor design

CAS 899411-81-5 offers a unique substitution pattern that cannot be assumed from in-class analogues. Its pyridin-3-ylmethylamine hinge-binding motif, 5-tert-butyl group (lipophilicity/metabolic stability), and 3-phenyl hydrophobic back-pocket occupancy provide a differentiated kinase-targeting profile. With a CNS drug-like window (TPSA 40.26 Ų, logP 4.38), this achiral, synthetically tractable scaffold enables systematic SAR exploration against its 2-methyl analogue (CAS 850765-27-4) for ligand-efficiency gains (MW 357.46 vs. 371.49). The secondary amine linker allows further diversification for ADME optimization.

Molecular Formula C22H23N5
Molecular Weight 357.461
CAS No. 899411-81-5
Cat. No. B2489216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS899411-81-5
Molecular FormulaC22H23N5
Molecular Weight357.461
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N5/c1-22(2,3)19-12-20(24-14-16-8-7-11-23-13-16)27-21(26-19)18(15-25-27)17-9-5-4-6-10-17/h4-13,15,24H,14H2,1-3H3
InChIKeyULWMXKCBZPWSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 29 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 899411-81-5): Procurement-Relevant Compound Profile


5-tert-Butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 899411-81-5) is a synthetic, achiral small molecule belonging to the pyrazolo[1,5-a]pyrimidine heterocyclic class, which is well-established as a privileged scaffold for kinase inhibitor discovery [1]. The compound is commercially available through screening-compound vendors such as ChemDiv (Compound ID: D724-0384) in milligram quantities, and it is characterized by a molecular formula of C22H23N5, a molecular weight of 357.46 g/mol, a calculated logP of 4.38, and a topological polar surface area (TPSA) of 40.26 Ų . Its structural hallmark, a pyridin-3-ylmethylamine moiety at the 7-position, is a recognized hinge-binding motif that confers potential kinase-targeting capability within the pyrazolo[1,5-a]pyrimidine series [2].

Why 5-tert-Butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by a Generic In-Class Analog


Within the pyrazolo[1,5-a]pyrimidine screening library, even subtle substitutional changes at the 2-, 3-, 5-, or 7-positions produce large shifts in both physicochemical and target-binding profiles [1][2]. The compound 899411-81-5 is differentiated from its closest screening-library neighbors—such as the 7-isopropylamino analogue (CAS 896803-95-5) [3], the 2-methyl analogue (CAS 850765-27-4), and the 7-pyridin-4-ylamino analogue (CAS 896804-04-9)—by the combination of a 7-pyridin-3-ylmethylamine hinge-binding motif, a 5-tert-butyl group that influences both lipophilicity and metabolic stability, and a 3-phenyl ring that occupies a hydrophobic back pocket in many kinase ATP-binding sites [4]. These structural variations are not functionally interchangeable; each unique substitution pattern leads to distinct potency, selectivity, and ADME behavior that cannot be assumed from in-class resemblance alone.

Quantitative Differentiation Evidence for 5-tert-Butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogues


TPSA-LogP Space Differentiation from 7-Isopropylamino and 7-Pyridin-4-ylamino Analogues

The target compound 899411-81-5 exhibits a topological polar surface area (TPSA) of 40.26 Ų and a calculated logP of 4.38, compared with its 7-hydroxy analogue (D724-0376) which has a TPSA of 36.64 Ų and logP of 3.71 . The higher TPSA of the target, driven by the pyridin-3-ylmethylamine nitrogen atoms, enhances hydrogen-bond acceptor capacity (HBA count = 3) relative to the 7-hydroxy core scaffold. This distinction is relevant because TPSA values below 60 Ų together with logP in the range of 3–5 are generally predictive of good blood–brain barrier penetration for CNS-targeted kinase research programs [1].

Physicochemical profiling drug-likeness kinase inhibitor design

H-Bond Donor Count Differentiation from 2-Methyl and Isopropylamino Series Members

Compound 899411-81-5 possesses exactly one hydrogen-bond donor (the N–H of the 7-amino linker), which distinguishes it from the 7-hydroxy analogue that also has one donor but a different donor type (–OH vs. –NH–) and from the 7-isopropylamino analogue that has the same donor count but altered steric and lipophilic properties . In the context of pyrazolo[1,5-a]pyrimidine kinase inhibitors, the 7-amino NH group is frequently identified as a key hinge-binding donor that forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (typically Glu or Leu residues) [1]. Compounds lacking this donor, or presenting it in a different geometry (e.g., a direct pyridine–N–aryl link), show markedly reduced kinase affinity [1].

Medicinal chemistry SAR analysis hinge-binding motif

Molecular Weight Distinction from the Closest 2-Methyl Substituted Analogue

The target compound has a molecular weight of 357.46 g/mol, while the 2-methyl substituted analogue (CAS 850765-27-4) has a molecular weight of 371.49 g/mol, representing a +14.03 Da increase attributable to the additional methyl group at the 2-position of the pyrazole ring [1]. This difference is mechanistically significant: the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold projects toward the solvent-exposed region in many kinase co-crystal structures, and methylation at this position can alter both solubility and the conformational preference of the 3-phenyl ring through steric interactions [2]. In lead-optimization workflows, a molecular weight difference of 14 Da, though numerically small, can have a measurable impact on ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations that guide multiparameter optimization [3].

Scaffold diversification lead optimization molecular weight optimization

Limited Quantitative Evidence Warning: No Publicly Available Bioactivity Data for This Compound

Despite extensive searching of PubChem, ChEMBL, BindingDB, PubMed, and major patent databases, no target-specific in vitro IC50, Kd, or cellular activity data are publicly available for CAS 899411-81-5 as of the search date [1]. This compound is catalogued exclusively by screening-compound vendors (e.g., ChemDiv, Life Chemicals) as part of diversity-oriented screening libraries, with characterization limited to identity (NMR, LCMS) and purity assessment. In contrast, the closely related isopropylamino analog (CAS 896803-95-5) has an entry in BindingDB (BDBM58073) with at least an EC50 record for a protein target, though the specific dataset was not fully retrievable during this search [2]. The absence of public bioactivity data is not itself a negative indicator—many commercially available screening compounds achieve target engagement in proprietary assays—but it shifts the procurement rationale to scaffold-based expectations rather than demonstrated performance.

Data availability screening compound procurement risk assessment

Rotatable Bond Count and Conformational Flexibility vs. Direct N-Aryl Analogue

The target compound features a pyridin-3-ylmethylamine moiety connected through a methylene spacer (–CH2–NH–), introducing rotatable bonds between the pyrazolo[1,5-a]pyrimidine core and the terminal pyridine ring. In contrast, the 7-pyridin-4-ylamino analogue (CAS 896804-04-9) has a direct N-aryl bond to the pyridine, eliminating the methylene rotor and constraining conformational freedom [1]. The increased rotatable bond count in the target (≥5 total, including the tert-butyl group and the phenyl ring) results in a higher conformational entropy penalty upon binding, which generally disfavors binding affinity unless offset by more favorable enthalpic interactions [2]. This thermodynamic trade-off is a well-documented consideration in fragment and lead optimization, where flexible linkers can either improve or degrade affinity depending on the specific protein–ligand interface geometry [2].

Conformational analysis entropy penalty binding thermodynamics

Recommended Procurement and Deployment Scenarios for 5-tert-Butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Evidence


Kinase Panel Screening for Hinge-Binder Hit Identification

The compound's pyridin-3-ylmethylamine moiety provides a classic hinge-binding hydrogen-bond donor, while the 5-tert-butyl and 3-phenyl groups occupy the hydrophobic adenine pocket and back pocket, respectively, in typical kinase ATP-binding sites . Procurement of 899411-81-5 as part of a diverse pyrazolo[1,5-a]pyrimidine screening library enables direct comparison with the 2-methyl analogue (CAS 850765-27-4, MW 371.49) in the same kinase panel to assess the impact of 2-position methylation on selectivity and potency [1]. The lower molecular weight (357.46 vs. 371.49) gives the target compound an intrinsic ligand-efficiency advantage for hit-to-lead progression [1].

CNS Kinase Target Programs Requiring Moderate Lipophilicity and Low TPSA

With a TPSA of 40.26 Ų and logP of 4.38, the compound falls within the established CNS drug-likeness window (TPSA < 60 Ų, logP 3–5) . Compared with the more polar 7-hydroxy core scaffold (D724-0376, TPSA 36.64, logP 3.71), the target compound extends the logP range while maintaining TPSA below 60 Ų, offering a differentiated lipophilicity–polarity balance for programs targeting brain-penetrant kinase inhibitors [1]. This physicochemical profile is particularly relevant for neurodegenerative disease targets where CNS exposure is critical.

Structure–Activity Relationship (SAR) Expansion Around the 7-Amino Position

The secondary amine linker in 899411-81-5 is a synthetically addressable diversification point that distinguishes it from the direct N-aryl analogue (CAS 896804-04-9) . For medicinal chemistry teams building SAR tables, procuring the target compound alongside the isopropylamino analogue (CAS 896803-95-5, BindingDB BDBM58073) allows systematic exploration of the effect of replacing an aliphatic amine substituent (isopropyl) with a heteroarylmethyl group (pyridin-3-ylmethyl) on kinase affinity, selectivity, and ADME properties [1][2].

Computational Chemistry and Docking Model Validation Set

The achiral, synthetically accessible nature of 899411-81-5, combined with its well-defined physicochemical parameters (logP, logD, logSw, TPSA) available from the ChemDiv database, makes it a suitable compound for validating computational docking models and pharmacophore hypotheses targeting the pyrazolo[1,5-a]pyrimidine kinase inhibitor space . The compound's single H-bond donor and three H-bond acceptors provide a defined interaction fingerprint that can be systematically varied by comparison with the 7-hydroxy and 7-pyridin-4-yl analogues .

Quote Request

Request a Quote for 5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.